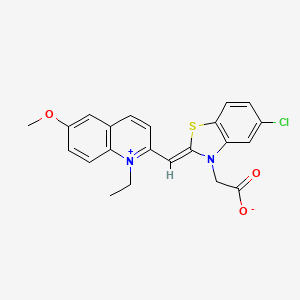
2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride typically involves the reaction of N,N-dimethylpropylamine with chlorosilane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and filtration systems .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophiles such as alcohols or amines are used under basic conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Scientific Research Applications
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The trihydroxysilyl group allows it to interact with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)amine
- N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)ethanolamine
Uniqueness
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride is unique due to its chloride group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not as pronounced in its similar compounds, making it more versatile for specific applications .
Properties
CAS No. |
63870-32-6 |
|---|---|
Molecular Formula |
C22H19ClN2O3S |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[(2Z)-5-chloro-2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C22H19ClN2O3S/c1-3-24-16(6-4-14-10-17(28-2)7-8-18(14)24)12-21-25(13-22(26)27)19-11-15(23)5-9-20(19)29-21/h4-12H,3,13H2,1-2H3 |
InChI Key |
JFOUTMXECBMMSD-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















